molecular formula C6H11NO3 B13071774 (3R)-1,4-Oxazepane-3-carboxylic acid

(3R)-1,4-Oxazepane-3-carboxylic acid

Cat. No.: B13071774
M. Wt: 145.16 g/mol
InChI Key: VJCZYUDVOCSWKC-RXMQYKEDSA-N
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Description

(3R)-1,4-Oxazepane-3-carboxylic acid is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,4-Oxazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amino alcohols with diesters or diacids, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,4-Oxazepane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(3R)-1,4-Oxazepane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3R)-1,4-Oxazepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-Pipecolic acid: Another heterocyclic compound with similar structural features.

    (2R,3R)-3-Hydroxypipecolic acid: Shares some structural similarities and is used in similar applications.

    β-(+)-Conhydrine: A related compound with comparable chemical properties.

Uniqueness

(3R)-1,4-Oxazepane-3-carboxylic acid is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R)-1,4-oxazepane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1

InChI Key

VJCZYUDVOCSWKC-RXMQYKEDSA-N

Isomeric SMILES

C1CN[C@H](COC1)C(=O)O

Canonical SMILES

C1CNC(COC1)C(=O)O

Origin of Product

United States

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